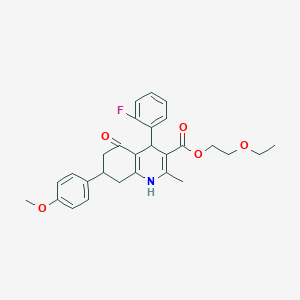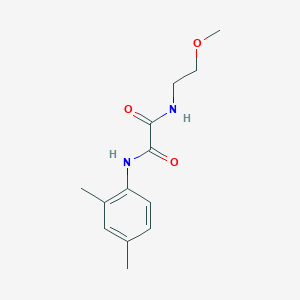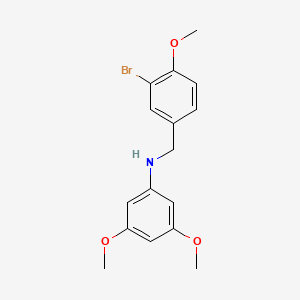![molecular formula C24H35N3O2 B4981121 4-(2-hydroxyethyl)-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide](/img/structure/B4981121.png)
4-(2-hydroxyethyl)-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxyethyl)-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as A-366, and it has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of A-366 is related to its ability to inhibit the activity of the histone methyltransferase G9a. This enzyme is involved in the regulation of gene expression, and its inhibition by A-366 can lead to changes in cellular processes such as cell proliferation and differentiation. A-366 has also been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that A-366 can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease. A-366 has been shown to have low toxicity in animal models, suggesting that it may have potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using A-366 in lab experiments is its specificity for the histone methyltransferase G9a. This can allow researchers to study the effects of G9a inhibition on cellular processes such as cell proliferation and differentiation. However, one limitation of using A-366 is its relatively low potency compared to other G9a inhibitors. This may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on A-366. One area of interest is its potential use in combination with other therapeutic agents for the treatment of cancer. Another area of interest is its potential use in the treatment of other diseases such as Huntington's disease, which also involves the aggregation of misfolded proteins. Further studies are also needed to determine the optimal dosing and administration of A-366 for therapeutic use.
Métodos De Síntesis
The synthesis of 4-(2-hydroxyethyl)-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been achieved using various methods. One of the most common methods involves the reaction of 1-adamantanamine with 4-methylphenylpiperazine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then treated with hydroxyethylamine to yield the final compound.
Aplicaciones Científicas De Investigación
The potential use of A-366 in scientific research has been studied extensively. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that A-366 can inhibit the growth of cancer cells by targeting the histone methyltransferase G9a, which is involved in the regulation of gene expression. A-366 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
Propiedades
IUPAC Name |
4-(2-hydroxyethyl)-N-[3-(4-methylphenyl)-1-adamantyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-18-2-4-21(5-3-18)23-13-19-12-20(14-23)16-24(15-19,17-23)25-22(29)27-8-6-26(7-9-27)10-11-28/h2-5,19-20,28H,6-17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUDEVGDKFGKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)N5CCN(CC5)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4981041.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4981049.png)

![3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4981051.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4981065.png)

![N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4981079.png)
![5-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4981090.png)
![3-(diphenylmethyl)-5-(2-pyrazinylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4981094.png)


![2-[5-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4981109.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4981114.png)